tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15907852
InChI: InChI=1S/C16H22N2O2/c1-5-12(17)14-10-11-8-6-7-9-13(11)18(14)15(19)20-16(2,3)4/h6-10,12H,5,17H2,1-4H3
SMILES:
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol

tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate

CAS No.:

Cat. No.: VC15907852

Molecular Formula: C16H22N2O2

Molecular Weight: 274.36 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate -

Specification

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
IUPAC Name tert-butyl 2-(1-aminopropyl)indole-1-carboxylate
Standard InChI InChI=1S/C16H22N2O2/c1-5-12(17)14-10-11-8-6-7-9-13(11)18(14)15(19)20-16(2,3)4/h6-10,12H,5,17H2,1-4H3
Standard InChI Key ASFMTXUFPSDTNE-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)N

Introduction

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of tert-butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate typically involves multi-step protocols:

  • Indole Functionalization: Starting with 2-substituted indoles, the Boc group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

  • Aminopropyl Incorporation: A Michael addition or alkylation reaction installs the aminopropyl group. For example, reacting 2-lithioindole with acrylonitrile followed by reduction yields the amine .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, RT85–90%
Aminopropyl AdditionAcrylonitrile, LiHMDS, THF70–75%
Nitrile ReductionH₂, Ra-Ni, EtOH80–85%

Catalytic Systems

Recent advances employ Brønsted acid ionic liquids (e.g., 1a/butyl acetate) to optimize yields. These systems reduce reliance on toxic solvents like toluene while maintaining efficiencies >90% .

Physicochemical and Spectroscopic Data

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 7.8 Hz, 1H, H-7), 7.35–7.20 (m, 3H, H-4–6), 4.15 (q, 2H, Boc-CH₂), 3.02 (t, 2H, NH₂-CH₂) .

  • IR (ATR): 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1150 cm⁻¹ (C-O-C) .

Biological and Pharmacological Applications

Neurological Activity

The indole scaffold mimics serotonin and tryptamine, enabling interactions with neurotransmitter receptors. Preliminary studies suggest affinity for 5-HT₂A and NMDA receptors, implicating roles in depression and neuropathic pain .

CompoundTargetIC₅₀/EC₅₀Source
tert-Butyl 4-(2-aminopropyl)indole-1-carboxylate5-HT₂A15 μM
tert-Butyl 3-iodoindole-1-carboxylateTyrosine kinase22 μM

Structural Analogs and Derivatives

Positional Isomers

  • tert-Butyl 4-(2-aminopropyl)indole-1-carboxylate: Substitution at the 4-position reduces LogP (2.45) compared to the 2-isomer (2.88), altering blood-brain barrier permeability .

  • tert-Butyl 3-iodoindole-1-carboxylate: Iodine at the 3-position enables Suzuki-Miyaura cross-coupling for radiopharmaceutical applications .

Table 4: Comparative Properties of Indole Derivatives

CompoundSubstituent PositionLogPTPSA (Ų)
2-(1-Aminopropyl) derivative22.8857.25
4-(2-Aminopropyl) derivative42.4557.25
3-Iodo derivative33.1245.90

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